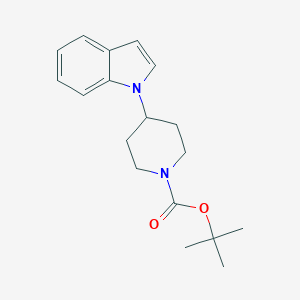

tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-indol-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-8,13,15H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCXACABXTXLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462788 | |

| Record name | tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170364-89-3 | |

| Record name | tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper on tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The properties of these compounds are crucial for their application in synthesis and drug design. Below is a summary of the available data for the indolinyl analog and other related isomers.

| Property | tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate |

| CAS Number | 400828-91-3 |

| Molecular Formula | C18H26N2O2 |

| Molecular Weight | 302.41 g/mol |

| Appearance | Not specified |

| Purity | Typically >95% |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(indol-1-yl)piperidine-1-carboxylate analogs generally involves the coupling of an indole or a related heterocyclic system with a suitable piperidine derivative. A common synthetic strategy is the N-arylation of a piperidine derivative with an indole precursor.

General Experimental Protocol for N-Arylation

A representative protocol for the synthesis of related N-aryl piperidines involves a Buchwald-Hartwig amination reaction.

Materials:

-

Indole or indoline

-

tert-Butyl 4-bromopiperidine-1-carboxylate or tert-butyl 4-tosyloxypiperidine-1-carboxylate

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3 or K3PO4)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried reaction vessel, add the indole or indoline (1.0 eq), the piperidine derivative (1.1 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

-

Filter the mixture through a pad of Celite, washing with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 4-(heteroaryl)piperidine-1-carboxylate.

Logical Relationships in Synthesis

The synthesis of these compounds relies on established chemical transformations. The logical workflow for a typical synthesis is depicted below.

Caption: Synthetic workflow for N-arylation.

Applications in Drug Development

The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active compounds. The indole nucleus is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets. The piperidine ring, often functionalized, provides a versatile scaffold to modulate physicochemical properties and target engagement.

Potential Signaling Pathway Interactions

Compounds derived from this scaffold have been investigated for their potential to modulate various signaling pathways implicated in disease. For instance, indole derivatives are known to interact with serotonin receptors, kinase pathways, and nuclear receptors. The specific interactions would be highly dependent on the further derivatization of the core scaffold.

A hypothetical signaling pathway that could be targeted by derivatives of this scaffold is illustrated below.

Caption: Potential signaling pathway modulation.

Conclusion

While a definitive CAS number for this compound remains elusive in public databases, the significance of its structural motifs in medicinal chemistry is well-established. The synthetic routes and potential applications discussed herein for related analogs provide a solid foundation for researchers and drug development professionals. The versatility of the indole and piperidine scaffolds ensures that this class of compounds will continue to be a fertile ground for the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of the specific 1H-indol-1-yl isomer is warranted to fully explore its therapeutic potential.

In-Depth Technical Guide: tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its molecular characteristics, a potential synthetic pathway, and relevant chemical data.

Core Molecular Data

The fundamental properties of this compound are summarized below. These values are calculated based on its molecular formula.

| Property | Value |

| Molecular Formula | C₁₈H₂₄N₂O₂ |

| Molecular Weight | 300.40 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=CC=CC=C32 |

| Isomeric SMILES | C1CN(CCC1N2C=CC3=CC=CC=C32)C(=O)OC(C)(C)C |

Synthesis and Experimental Protocols

A potential synthetic pathway involves the reaction of indole with a suitable piperidine-based electrophile. One common method for N-alkylation of indoles is the Mitsunobu reaction.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Protocol (Mitsunobu Reaction)

-

Preparation: To a solution of indole and tert-butyl 4-hydroxypiperidine-1-carboxylate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (PPh₃) is added.

-

Reaction Initiation: The mixture is cooled in an ice bath, and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathways associated with this compound. However, the indole and piperidine moieties are common scaffolds in a wide range of biologically active molecules. Indole derivatives are known to interact with various receptors and enzymes, while the piperidine ring is a frequent component of central nervous system (CNS) active compounds.

Further research and biological screening are necessary to elucidate the pharmacological profile of this specific compound.

Data Presentation

As of the current time, specific quantitative experimental data such as IC₅₀ or Kᵢ values for this compound are not available in published literature. Researchers are encouraged to perform their own assays to determine the biological and pharmacological properties of this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the core molecular structure and its potential applications in drug discovery.

Caption: Relationship between structure and potential applications.

An In-Depth Technical Guide to tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole-Piperidine Scaffold

In the landscape of medicinal chemistry, the fusion of indole and piperidine moieties represents a privileged structural motif. This combination is found in a multitude of biologically active compounds, leveraging the unique electronic properties of the indole ring and the conformational flexibility and substitution potential of the piperidine core. tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate emerges as a critical building block for accessing this valuable chemical space. Its Boc-protected piperidine nitrogen allows for controlled, sequential chemical transformations, making it an indispensable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, structural characterization, and strategic applications in drug development.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile, attacking an electrophilic piperidine derivative. A common and effective strategy involves the reaction of indole with a piperidine ring bearing a good leaving group at the 4-position, such as a mesylate or iodide.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol outlines a representative synthesis of this compound from indole and tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

Materials:

-

Indole

-

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a solution of indole (1.0 equivalent) in anhydrous DMF, add cesium carbonate (3.0 equivalents).

-

Addition of Electrophile: Add tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at 90 °C for 16 hours under a nitrogen atmosphere. The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution. Cesium carbonate is a preferred base due to its high solubility in DMF and its ability to effectively deprotonate the indole nitrogen without promoting significant side reactions.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The aqueous work-up removes the DMF and inorganic salts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent polar aprotic solvent for this type of reaction as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism.

-

Base: Cesium carbonate is a strong yet non-nucleophilic base, ideal for deprotonating the indole N-H without competing in the substitution reaction.

-

Leaving Group: The mesylate group is an excellent leaving group, ensuring an efficient nucleophilic substitution by the indolide anion.

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Data

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The following table summarizes the expected and reported data for this compound.

| Spectroscopic Data | Description |

| Molecular Formula | C₁₇H₂₂N₂O₂ |

| Molecular Weight | 286.37 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | Indole Protons: δ 7.65 (d, 1H), 7.20-7.30 (m, 2H), 7.10-7.15 (m, 1H), 6.55 (d, 1H). Piperidine Protons: δ 4.20-4.40 (m, 3H), 2.80-2.95 (m, 2H), 2.10-2.25 (m, 2H), 1.85-2.00 (m, 2H). Boc Protons: δ 1.50 (s, 9H). |

| ¹³C NMR (CDCl₃, 100 MHz) | Indole Carbons: δ 135.5, 128.8, 127.9, 121.2, 120.0, 109.5, 101.5. Piperidine Carbons: δ 50.5, 41.5, 31.5. Boc Carbons: δ 154.7, 80.5, 28.4. |

| Mass Spectrometry (ESI-MS) | m/z 287.17 [M+H]⁺ |

| Infrared (IR) Spectroscopy | ~1690 cm⁻¹ (C=O, urethane), ~2970 cm⁻¹ (C-H, aliphatic), ~3100 cm⁻¹ (C-H, aromatic) |

Interpretation of Spectroscopic Data:

-

¹H NMR: The distinct signals in the aromatic region confirm the presence of the indole ring. The complex multiplets in the aliphatic region are characteristic of the piperidine ring protons. The prominent singlet at ~1.50 ppm corresponds to the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The signals in the 100-140 ppm range are indicative of the indole carbons. The carbonyl carbon of the Boc group appears around 155 ppm, and the quaternary carbon of the tert-butyl group is observed near 80 ppm.

-

Mass Spectrometry: The detection of the [M+H]⁺ ion at the expected mass-to-charge ratio confirms the molecular weight of the compound.

-

IR Spectroscopy: The strong absorption band around 1690 cm⁻¹ is a key indicator of the urethane carbonyl group in the Boc protecting group.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of inhibitors for enzymes implicated in disease, such as Tryptophan 2,3-dioxygenase (TDO2).

Case Study: Synthesis of TDO2 Inhibitors

TDO2 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. Overexpression of TDO2 is associated with tumor immune evasion, making it an attractive target for cancer immunotherapy. The indole-piperidine scaffold is a key feature in a class of potent TDO2 inhibitors.

The synthesis of these inhibitors often begins with a molecule like this compound. The indole ring provides a crucial interaction with the enzyme's active site, while the piperidine core serves as a scaffold for introducing additional functionalities to enhance potency and pharmacokinetic properties. A subsequent reaction, such as the introduction of a pyrazole moiety to the indole ring, followed by deprotection of the Boc group, leads to the final active pharmaceutical ingredient.

Caption: Role of the title compound in the synthesis of TDO2 inhibitors.

Conclusion

This compound is a strategically important molecule in medicinal chemistry and drug development. Its straightforward synthesis and the presence of the versatile Boc protecting group make it an ideal starting material for the construction of complex molecules. The indole-piperidine scaffold it provides is a cornerstone for the design of potent and selective inhibitors of various therapeutic targets. A thorough understanding of its synthesis, characterization, and reactivity is therefore essential for researchers and scientists working at the forefront of pharmaceutical innovation.

In-Depth Technical Guide: Physical Properties of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physical properties of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimental data, this document focuses on high-quality predicted values to guide researchers in its handling, characterization, and application in drug discovery and development.

Core Physical Properties

The physical characteristics of a compound are critical for its purification, formulation, and overall development as a potential therapeutic agent. The following table summarizes the key predicted physical and chemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₈H₂₄N₂O₂ |

| Molecular Weight | 300.40 g/mol |

| Melting Point | Not available |

| Boiling Point | 434.6 ± 40.0 °C at 760 mmHg |

| Density | 1.11 ± 0.1 g/cm³ |

| pKa | 0.86 ± 0.10 |

| LogP | 3.8 |

| Water Solubility | 0.011 g/L |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |

| Refractive Index | 1.564 |

Experimental Protocols

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the approximate melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, acetone, ethyl acetate, and dichloromethane.

-

Procedure:

-

To a small test tube, add approximately 10 mg of the compound.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe for complete dissolution of the solid.

-

-

Classification: The solubility can be classified as:

-

Very soluble: Dissolves in < 1 mL of solvent.

-

Soluble: Dissolves in 1-3 mL of solvent.

-

Slightly soluble: Dissolves in 3-10 mL of solvent.

-

Insoluble: Does not completely dissolve in > 10 mL of solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound by analyzing the magnetic properties of its atomic nuclei.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, a sufficient signal-to-noise ratio is achieved with 8 to 16 scans.

-

The spectral width should encompass the expected chemical shift range for organic molecules (typically 0-12 ppm).

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

The spectral width should cover the typical range for carbon atoms in organic molecules (typically 0-220 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments for characterizing the physical and spectroscopic properties of a synthesized organic compound.

Caption: General workflow for physical and spectroscopic characterization.

Caption: Detailed workflow for NMR spectroscopic analysis.

Technical Guide: Solubility Profile of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the available solubility data and relevant experimental methodologies for the compound tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate. Due to the absence of specific quantitative solubility studies in publicly accessible literature, this guide combines qualitative data inferred from related chemical syntheses with standardized experimental protocols for solubility determination.

Compound Overview

-

IUPAC Name: this compound

-

Molecular Formula: C₁₈H₂₄N₂O₂

-

Molecular Weight: 300.40 g/mol

-

Structure:

-

A piperidine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group.

-

An indole ring attached via a nitrogen-carbon bond to the 4-position of the piperidine ring.

-

Solubility Data

No specific quantitative solubility data (e.g., in mg/mL or Molarity) for this compound has been reported in peer-reviewed literature or chemical databases. However, by examining solvents used in the synthesis and purification of analogous compounds, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Solubility |

| Polar Aprotic | Tetrahydrofuran (THF) | Likely soluble, as THF is a common solvent for reactions involving Boc-protected piperidines and indole derivatives. |

| Dichloromethane (DCM) | Likely soluble. DCM is a standard solvent for the purification of moderately polar organic compounds. | |

| Ethyl Acetate (EtOAc) | Likely soluble. Frequently used as an extraction and chromatography solvent for compounds with similar structures. | |

| Polar Protic | Methanol (MeOH) | Likely soluble. Often used in combination with other solvents for purification or as a reaction solvent. |

| Ethanol (EtOH) | Likely soluble, similar to methanol. | |

| Non-Polar | Hexane | Likely poorly soluble to insoluble. The presence of polar N-H and C=O bonds decreases solubility in non-polar solvents. |

| Aqueous | Water | Likely insoluble. The large, non-polar indole and Boc-protected piperidine structure would significantly hinder solubility in water. |

| Aqueous Acids/Bases | Likely insoluble. The molecule lacks strongly acidic or basic functional groups that would readily form soluble salts in dilute aqueous acids or bases.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound. This method is based on standard laboratory procedures for solubility assessment.[2][3][4]

Objective: To determine the qualitative solubility of the test compound in various solvents.

Materials:

-

Test Compound (this compound)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.

Procedure:

-

Initial Solvent Test (Water):

-

Place approximately 25 mg of the test compound into a small test tube.

-

Add 0.75 mL of deionized water in three 0.25 mL portions.

-

After each addition, shake or vortex the tube vigorously for at least 30 seconds.

-

Observe and record if the compound dissolves completely. If it is water-soluble, proceed to test with diethyl ether. If not, proceed to the acid/base solubility tests.[2]

-

-

Acid/Base Solubility Tests (for water-insoluble compounds):

-

5% HCl: In a new test tube with 25 mg of the compound, add 0.75 mL of 5% HCl solution in portions, shaking after each addition. Solubility indicates the presence of a basic functional group (e.g., an amine).[1][2]

-

5% NaOH: In a separate test tube with 25 mg of the compound, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition. Solubility suggests a strongly acidic functional group.[1][2]

-

5% NaHCO₃: If soluble in NaOH, test in a new tube with 5% NaHCO₃. Solubility in this weaker base indicates a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a phenol).[2]

-

-

Concentrated Sulfuric Acid Test:

-

If the compound is insoluble in the aqueous solutions above, add approximately 25 mg to 0.5 mL of cold, concentrated H₂SO₄.

-

Solubility, often accompanied by a color change, suggests the presence of functional groups containing nitrogen, oxygen, or unsaturation.[1]

-

Data Interpretation: The results are used to classify the compound based on its functional groups and polarity, as illustrated in the workflow diagram below.

Visualizations

Caption: Workflow for qualitative solubility analysis of an organic compound.

References

Spectroscopic and Synthetic Profile of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the compound tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate. Due to the limited availability of specific experimental data in public databases, this document presents a combination of a plausible synthetic pathway derived from established chemical principles and predicted spectroscopic data based on the compound's structure and analysis of analogous molecules. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.1 | m | 5H | Indole aromatic protons |

| ~ 6.5 | t | 1H | Indole C3-H |

| ~ 4.3 - 4.1 | m | 2H | Piperidine -CH₂- (axial, adjacent to N) |

| ~ 4.2 | tt | 1H | Piperidine -CH- (methine) |

| ~ 2.9 - 2.7 | m | 2H | Piperidine -CH₂- (equatorial, adjacent to N) |

| ~ 2.1 - 1.9 | m | 2H | Piperidine -CH₂- (axial) |

| ~ 1.8 - 1.6 | m | 2H | Piperidine -CH₂- (equatorial) |

| 1.48 | s | 9H | tert-Butyl -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154.7 | Carbonyl C=O (Boc) |

| ~ 136.0 | Indole C7a |

| ~ 128.8 | Indole C3a |

| ~ 128.5 | Indole C2 |

| ~ 121.5 | Indole C5 |

| ~ 120.0 | Indole C6 |

| ~ 109.5 | Indole C4 |

| ~ 101.5 | Indole C3 |

| ~ 79.5 | tert-Butyl quaternary C |

| ~ 51.0 | Piperidine C4 |

| ~ 44.0 | Piperidine C2, C6 |

| ~ 32.0 | Piperidine C3, C5 |

| 28.4 | tert-Butyl -CH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 314.19 | [M]⁺ (Molecular Ion) |

| 258.17 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 213.15 | [M - Boc]⁺ |

| 117.06 | [Indole]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3100 - 3000 | C-H stretch (aromatic) |

| ~ 2975 - 2850 | C-H stretch (aliphatic) |

| ~ 1690 | C=O stretch (carbamate) |

| ~ 1600, 1490 | C=C stretch (aromatic) |

| ~ 1365 | C-H bend (tert-butyl) |

| ~ 1240, 1160 | C-N stretch, C-O stretch |

| ~ 740 | C-H out-of-plane bend (ortho-disubstituted aromatic) |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound involves the N-arylation of indole with a suitable piperidine derivative. A common and effective method for this transformation is the Buchwald-Hartwig amination.

Synthesis Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Generalized)

Step 1: Activation of the Piperidine Hydroxyl Group (Mesylation)

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Buchwald-Hartwig N-Arylation

-

To a reaction vessel, add indole (1.0 eq), the crude tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), and an anhydrous aprotic solvent like toluene or dioxane.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of approximately -1 to 10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Set the spectral width to cover approximately 0 to 200 ppm.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Analysis: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

Logical Relationship of Spectroscopic Data

Caption: Correlation of spectroscopic techniques for structural elucidation.

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. Researchers can use this information as a starting point for their own experimental work, adapting the generalized protocols to their specific laboratory conditions and analytical instrumentation.

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of a publicly accessible, fully characterized ¹H NMR spectrum for this specific isomer, this guide presents a detailed analysis based on spectral data from closely related analogs and established principles of NMR spectroscopy. For comparative purposes, quantitative data for the isomeric compound, tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate, is provided.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the indole ring, the piperidine ring, and the tert-butyl protecting group. The chemical shifts are influenced by the electronic environment of each proton. The indole protons are expected in the aromatic region, while the piperidine and tert-butyl protons will appear in the aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.1 | m | 5H | Indole aromatic protons |

| ~ 6.5 | d | 1H | Indole C2-H |

| ~ 4.3 - 4.1 | m | 2H | Piperidine CH₂ (axial, adjacent to N) |

| ~ 4.2 | tt | 1H | Piperidine CH (methine) |

| ~ 3.0 - 2.8 | m | 2H | Piperidine CH₂ (equatorial, adjacent to N) |

| ~ 2.2 - 2.0 | m | 2H | Piperidine CH₂ (axial) |

| ~ 1.9 - 1.7 | m | 2H | Piperidine CH₂ (equatorial) |

| 1.48 | s | 9H | tert-Butyl (Boc) |

Note: The chemical shifts and multiplicities are estimations based on known values for similar structures and are subject to variation based on experimental conditions.

Comparative Analysis with tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate

For reference, the reported ¹H NMR data for the isomeric compound, tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate, is presented below. The primary difference in the spectra of the 1-yl and 3-yl isomers is expected in the aromatic region of the indole ring, as the point of attachment to the piperidine ring significantly alters the electronic environment of the indole protons.

Table 2: ¹H NMR Data for tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.09 | br s | - | 1H | Indole N-H |

| 7.63 | d | 7.6 | 1H | Indole aromatic H |

| 7.36 | d | 8.0 | 1H | Indole aromatic H |

| 7.21-7.17 | m | - | 1H | Indole aromatic H |

| 7.12-7.08 | m | - | 1H | Indole aromatic H |

| 6.95 | d | 2.0 | 1H | Indole C2-H |

| 4.22 | br s | - | 2H | Piperidine CH₂ (axial, adjacent to N) |

| 3.01-2.87 | m | - | 3H | Piperidine CH (methine) and CH₂ (equatorial, adjacent to N) |

| 2.05-2.02 | m | - | 2H | Piperidine CH₂ (axial) |

| 1.71-1.62 | m | - | 2H | Piperidine CH₂ (equatorial) |

| 1.49 | s | - | 9H | tert-Butyl (Boc) |

Experimental Protocols

The following is a representative experimental protocol for acquiring a high-resolution ¹H NMR spectrum of the title compound.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance II 400 or equivalent, operating at a proton frequency of 400 MHz.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Program: A standard single-pulse experiment (zg30 or similar).

-

Acquisition Parameters:

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

-

Processing:

-

Fourier transformation with an exponential window function (line broadening of 0.3 Hz).

-

Phase and baseline correction.

-

Integration and peak picking.

-

Visualizations

The following diagrams illustrate the molecular structure and a general synthetic workflow for the title compound.

An In-depth Technical Guide to the 13C NMR of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of acquiring and interpreting the 13C NMR spectrum of this molecule, ensuring scientific integrity and fostering a deeper understanding of its structural features.

Introduction: The Structural Significance of this compound

The title compound, this compound, is a heterocyclic molecule that incorporates three key structural motifs: a bicyclic indole ring system, a saturated piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The indole moiety is a prevalent scaffold in numerous biologically active compounds, while the piperidine ring is a common feature in many central nervous system (CNS) active drugs. The Boc group serves as a crucial protecting group in multi-step organic syntheses, allowing for selective reactions at other positions of the molecule.

Given its importance as a synthetic intermediate, unambiguous structural characterization is paramount. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This guide will provide a detailed exposition of the expected 13C NMR spectrum, methodologies for its acquisition, and a thorough interpretation of the spectral data.

Predicted 13C NMR Spectrum and Signal Assignments

While an experimentally acquired spectrum for the title compound is the gold standard, a highly accurate prediction can be formulated based on established chemical shift data for its constituent fragments: indole, N-substituted piperidines, and tert-butyl carboxylates. The predicted chemical shifts for this compound in a standard deuterated solvent like CDCl3 are presented below.

Table 1: Predicted 13C NMR Chemical Shifts (δ) in ppm

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT-135) | Rationale for Assignment |

| Indole Moiety | |||

| C2 | ~128.5 | CH (positive) | Typical chemical shift for C2 of N-substituted indoles. |

| C3 | ~101.5 | CH (positive) | Upfield shift characteristic of C3 in the indole ring. |

| C3a | ~127.0 | Quaternary (absent) | Bridgehead carbon adjacent to the nitrogen. |

| C4 | ~121.5 | CH (positive) | Aromatic CH in the benzene portion of the indole. |

| C5 | ~120.0 | CH (positive) | Aromatic CH in the benzene portion of the indole. |

| C6 | ~122.0 | CH (positive) | Aromatic CH in the benzene portion of the indole. |

| C7 | ~109.5 | CH (positive) | Aromatic CH adjacent to the pyrrole ring fusion. |

| C7a | ~135.5 | Quaternary (absent) | Bridgehead carbon at the fusion of the two rings. |

| Piperidine Moiety | |||

| C4' | ~50.0 | CH (positive) | Methine carbon directly attached to the indole nitrogen, expected to be deshielded. |

| C3', C5' | ~44.0 | CH2 (negative) | Methylene carbons adjacent to the nitrogen-bearing carbon. |

| C2', C6' | ~32.0 | CH2 (negative) | Methylene carbons adjacent to the Boc-protected nitrogen. |

| tert-Butoxycarbonyl (Boc) Moiety | |||

| C=O | ~154.5 | Quaternary (absent) | Carbonyl carbon of the carbamate. |

| C(CH3)3 | ~80.0 | Quaternary (absent) | Quaternary carbon of the tert-butyl group. |

| C(CH3)3 | ~28.5 | CH3 (positive) | Methyl carbons of the tert-butyl group. |

Note: The numbering of the atoms is for assignment purposes and may not follow strict IUPAC nomenclature.

The rationale behind these assignments is grounded in fundamental principles of NMR spectroscopy. Electronegative atoms like nitrogen and oxygen deshield adjacent carbons, shifting their signals downfield (to higher ppm values). Aromatic carbons typically resonate in the 110-160 ppm range, while sp3 hybridized carbons of the piperidine and tert-butyl groups appear at higher field (lower ppm values). The carbonyl carbon of the Boc group is significantly deshielded and appears at a very low field.

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum, a standardized and well-controlled experimental procedure is essential. The following protocol is recommended for a standard 400 MHz NMR spectrometer.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solvating power for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.[1][2]

-

If the sample contains any particulate matter, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and good resolution.

-

-

13C NMR Experiment Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.

-

Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to ensure all carbon signals, from the aliphatic to the carbonyl region, are captured.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR. A typical starting point is 1024 scans, which can be adjusted based on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons in a molecule of this size to fully relax between pulses, allowing for more accurate signal integration, although for quantitative analysis, longer delays may be necessary.[3][4]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually adequate.

-

Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).

-

-

DEPT Experiments (for multiplicity determination):

-

To aid in the assignment of carbon signals, it is highly recommended to perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

-

DEPT-135: This experiment will show CH and CH3 signals as positive peaks, while CH2 signals will appear as negative peaks. Quaternary carbons are not observed.[5][6][7][8][9]

-

DEPT-90: This experiment will only show signals for CH carbons.[7][8]

-

By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, the multiplicity of each carbon can be unambiguously determined.

-

Data Processing and Interpretation

Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to obtain the final spectrum.

Processing Steps:

-

Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain through a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift scale is referenced to the solvent peak (CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Interpretation Workflow:

The interpretation of the processed spectrum involves a systematic analysis of the chemical shifts and multiplicities of the observed signals, correlating them with the molecular structure.

References

- 1. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. yeditepejhs.org [yeditepejhs.org]

- 6. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Mass Spectrometry of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric behavior of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a molecule of interest in pharmaceutical research and drug development. The following sections outline the predicted fragmentation pathways, a comprehensive experimental protocol for its analysis, and visual representations of the key processes.

Predicted Mass Spectral Data

The mass spectrometric analysis of this compound is anticipated to yield a series of characteristic fragment ions. The fragmentation is primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the subsequent cleavages within the piperidine and indole ring systems. The predicted quantitative data for the major expected ions in positive ion mode mass spectrometry are summarized in Table 1.

| Predicted Fragment | m/z (Da) | Relative Abundance | Proposed Structure |

| [M+H]⁺ | 301.19 | Moderate | Protonated parent molecule |

| [M-C₄H₈+H]⁺ | 245.13 | High | Loss of isobutylene |

| [M-C₄H₈-CO₂+H]⁺ | 201.13 | High | Loss of isobutylene and carbon dioxide |

| [C₈H₈N]⁺ | 118.07 | Moderate | Indole fragment |

| [C₅H₁₀N]⁺ | 84.08 | Moderate | Piperidine fragment |

| [C₄H₉]⁺ | 57.07 | High | tert-Butyl cation |

Table 1: Predicted m/z values and relative abundances of major fragment ions of this compound.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule of this compound is expected to initiate with the characteristic loss of the Boc group. This can occur via two primary pathways: the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which then readily decarboxylates with the loss of CO₂ (44 Da), or the direct cleavage of the entire Boc group (100 Da). The resulting piperidinyl-indole cation can undergo further fragmentation. A diagram of the predicted fragmentation pathway is presented below.

Predicted fragmentation pathway of this compound.

Experimental Protocol

The following is a detailed protocol for the mass spectrometric analysis of this compound.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion analysis or LC-MS analysis.

2. Liquid Chromatography (for LC-MS):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 30-40 °C.

3. Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is preferred for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.0-4.0 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Desolvation Temperature: 350-500 °C.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Full scan MS and tandem MS (MS/MS) of the protonated parent ion ([M+H]⁺).

-

Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

4. Data Analysis:

-

Identify the protonated molecule [M+H]⁺ in the full scan mass spectrum.

-

Analyze the MS/MS spectrum to identify the characteristic fragment ions.

-

Propose fragmentation pathways based on the observed neutral losses and fragment ions.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

General experimental workflow for the mass spectrometric analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust experimental protocol for its analysis. The predicted data and fragmentation pathways serve as a valuable reference for researchers in the identification and characterization of this and structurally related compounds.

A Technical Guide to the Synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate from Indole

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry, starting from indole. This guide outlines the primary synthetic strategies, provides detailed experimental protocols, and summarizes key quantitative data.

Introduction and Synthetic Strategy

The synthesis of this compound involves the N-alkylation of the indole ring with a suitable N-Boc-protected 4-substituted piperidine. The indole nitrogen, while part of an aromatic system, can act as a nucleophile, particularly after deprotonation. Two principal and effective strategies for achieving this transformation are the Mitsunobu reaction and a two-step nucleophilic substitution (SN2) pathway.

-

Strategy 1: Mitsunobu Reaction: This is a highly efficient one-step method that directly couples indole with tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is known for its mild conditions and broad substrate scope.

-

Strategy 2: Two-Step Nucleophilic Substitution (SN2): This approach involves converting the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate into a better leaving group, followed by substitution with the indole anion. The activation is typically achieved by converting the alcohol to a sulfonate ester (e.g., mesylate or tosylate). The subsequent SN2 reaction is performed by deprotonating indole with a strong base (like sodium hydride, NaH) to form the nucleophilic indolide anion, which then displaces the leaving group.

This guide will provide detailed protocols for both synthetic routes.

Visualization of Synthetic Pathways

The logical flow of the two primary synthetic strategies is outlined below.

Caption: Overview of the primary synthetic strategies.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis.

Protocol 1: Mitsunobu Reaction

This protocol is adapted from general procedures for the Mitsunobu reaction involving N-Boc-4-hydroxypiperidine.

Experimental Workflow:

Caption: Step-by-step workflow for the Mitsunobu reaction.

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add indole (1.0 eq.), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration relative to indole).

-

Reaction Initiation: Cool the resulting solution to 0 °C using an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15-20 minutes. Ensure the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the indole starting material indicates reaction completion.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel. The major byproducts, triphenylphosphine oxide and the DIAD-hydrazine derivative, must be carefully separated. Elute with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Two-Step SN2 Reaction

This protocol involves the activation of the hydroxyl group followed by nucleophilic substitution.

Step A: Synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

-

Preparation: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M) in a round-bottom flask.

-

Basification: Add triethylamine (1.5 eq.) to the solution.

-

Activation: Cool the mixture to 0 °C in an ice bath. Add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise, keeping the temperature below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step B: N-Alkylation of Indole

-

Indolide Formation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of indole (1.0 eq.) in DMF dropwise.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Substitution: Cool the mixture back to 0 °C and add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (from Step A, 1.1 eq.) in DMF.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction can be gently heated (e.g., to 50 °C) if the rate is slow. Monitor by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Yields are highly dependent on reaction scale and purification efficiency.

| Parameter | Mitsunobu Reaction | Two-Step SN2 Reaction |

| Starting Materials | Indole, tert-Butyl 4-hydroxypiperidine-1-carboxylate | Indole, tert-Butyl 4-hydroxypiperidine-1-carboxylate, MsCl, NaH |

| Key Reagents | PPh₃, DIAD (or DEAD) | Triethylamine, Methanesulfonyl Chloride, Sodium Hydride |

| Solvent(s) | Anhydrous THF or Toluene | Step A: DCM; Step B: Anhydrous DMF or THF |

| Reaction Temperature | 0 °C to Room Temperature | Step A: 0 °C to RT; Step B: 0 °C to RT (or ~50 °C) |

| Typical Reaction Time | 12 - 24 hours | Step A: 3-6 hours; Step B: 12-18 hours |

| Reported Yield | 60 - 85% (Typical for similar substrates) | 50 - 75% over two steps (Typical for similar substrates) |

| Purification Method | Silica Gel Column Chromatography | Silica Gel Column Chromatography |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Molecular Formula: C₁₈H₂₄N₂O₂

-

Molecular Weight: 300.40 g/mol

-

Appearance: Typically an off-white solid or a viscous oil.

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) would include the characteristic indole aromatic protons (approx. 6.5-7.7 ppm), the piperidine ring protons (a complex multiplet system), and the large singlet for the tert-butyl group (approx. 1.5 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): Expected signals for the indole carbons, the piperidine carbons, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 301.19.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available equipment. Standard laboratory safety procedures should be followed at all times.

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The document details the starting materials, experimental protocols, and comparative quantitative data for the most prevalent synthetic strategies.

Introduction

This compound is a heterocyclic compound incorporating both an indole and a piperidine scaffold. The indole nucleus is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. The N-substituted piperidine moiety allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, making this compound a valuable building block in drug discovery programs. The synthesis of this intermediate primarily revolves around the formation of the C-N bond between the indole nitrogen and the 4-position of the piperidine ring.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several key methodologies, each with its own set of advantages and considerations. The principal approaches include:

-

N-Alkylation of Indole: This is a direct approach involving the reaction of indole with a suitable N-Boc-protected piperidine derivative. This can be accomplished through classical nucleophilic substitution or more advanced methods like the Mitsunobu and Buchwald-Hartwig reactions.

-

Reductive Amination: This strategy involves the reaction of a piperidine derivative with an indole-containing carbonyl compound, followed by reduction of the resulting imine or enamine.

This guide will focus on the most commonly employed and efficient methods, providing detailed experimental protocols and comparative data.

Starting Materials

The primary starting materials for the synthesis of this compound are indole and a functionalized N-Boc-piperidine derivative. The choice of the piperidine starting material dictates the specific synthetic route.

| Starting Material (Indole) | Starting Material (Piperidine Derivative) | Synthetic Route |

| Indole | tert-Butyl 4-hydroxypiperidine-1-carboxylate | Mitsunobu Reaction |

| Indole | tert-Butyl 4-aminopiperidine-1-carboxylate | Buchwald-Hartwig Amination |

| Indole | tert-Butyl 4-oxopiperidine-1-carboxylate | Reductive Amination |

| Indole | tert-Butyl 4-bromopiperidine-1-carboxylate | Nucleophilic Substitution |

| Indole | tert-Butyl 4-tosyloxypiperidine-1-carboxylate | Nucleophilic Substitution |

Detailed Experimental Protocols

Method 1: Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the N-alkylation of indole with an alcohol, proceeding with inversion of configuration at the alcohol carbon.[1][2]

Reaction Scheme:

Caption: Mitsunobu reaction for C-N bond formation.

Experimental Protocol:

-

To a solution of indole (1.0 eq.) and tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (PPh₃) (1.5 eq.) is added.

-

The resulting mixture is cooled to 0 °C in an ice bath.

-

Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) is added dropwise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5][6] This method is particularly useful for coupling amines with aryl halides or triflates.

Reaction Scheme:

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol:

-

To an oven-dried Schlenk flask are added a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

Indole (1.0 eq.), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq.), and an anhydrous solvent (e.g., toluene or dioxane) are added.

-

The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic routes to this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Method | Indole Derivative | Piperidine Derivative | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Mitsunobu Reaction | Indole | tert-Butyl 4-hydroxypiperidine-1-carboxylate | PPh₃, DIAD | - | THF | 0 to rt | 12-24 | 60-85 |

| Buchwald-Hartwig | Indole | tert-Butyl 4-aminopiperidine-1-carboxylate | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 100 | 12-24 | 70-90 |

| Nucleophilic Substitution | Indole | tert-Butyl 4-tosyloxypiperidine-1-carboxylate | - | NaH | DMF | rt to 60 | 6-18 | 50-75 |

| Reductive Amination | Indoline | N-(tert-Butoxycarbonyl)-4-piperidone | NaBH(OAc)₃ | Acetic Acid | 1,2-DCE | 0 to rt | 65 | ~100 (for indoline derivative) |

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways and a general experimental workflow.

Caption: Overview of synthetic pathways.

Caption: General experimental workflow.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The Mitsunobu and Buchwald-Hartwig reactions represent modern and efficient methods for this transformation, often providing high yields and good functional group tolerance. This guide provides the necessary foundational knowledge for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

Navigating the Procurement of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate: A Technical Guide for Researchers

For scientists and researchers in the field of drug development, the timely and efficient procurement of key chemical intermediates is paramount to maintaining project momentum. This guide provides a comprehensive overview of sourcing tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, a specialized building block. However, it is crucial to note that a direct search for this compound with the specified name and CAS number 875487-93-5 did not yield any commercial suppliers. This suggests a potential discrepancy in the chemical identifier. This guide will therefore address this issue by providing information on closely related, commercially available isomers and outlining a general workflow for chemical procurement.

Challenges in Sourcing and Potential Isomeric Alternatives

Initial searches for "this compound" and its purported CAS number 875487-93-5 did not identify any chemical suppliers. This lack of availability suggests that the provided information may be incorrect, or the compound is not a standard catalog item. In such cases, it is essential to verify the chemical structure and associated identifiers.

However, several positional isomers of this compound are readily available from various suppliers. Researchers are advised to confirm if one of these isomers might be the intended molecule for their synthetic route.

Table of Commercially Available Isomers

Below is a summary of commercially available isomers of tert-Butyl 4-(indolyl)piperidine-1-carboxylate, which may serve as viable alternatives for research and development.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| ChemUniverse | tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate | 1049677-53-3 | 95% | 100MG, 250MG, 500MG |

| Parchem | tert-Butyl 4-(1H-indol-4-yl)piperidine-1-carboxylate | 125796-63-6 | Not Specified | Inquire for details |

General Workflow for Chemical Procurement

The process of acquiring research chemicals involves a series of logical steps to ensure the correct compound is sourced efficiently and safely. The following diagram illustrates a typical procurement workflow.

Experimental Protocols: A Note on Synthesis

Given the apparent lack of commercial availability of the specifically named target compound, researchers may need to consider in-house synthesis. While a specific, validated protocol for this compound is not readily found in the literature, the synthesis would likely involve a nucleophilic substitution or a coupling reaction.

A plausible synthetic route could involve the reaction of indole with a suitable piperidine precursor. For instance, a common method for N-arylation of heterocycles is the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an amine (in this case, the indole nitrogen) with an aryl halide or triflate. Alternatively, a nucleophilic substitution reaction where the deprotonated indole attacks an electrophilic piperidine derivative could be employed.

Researchers planning to synthesize this compound should consult the extensive literature on the synthesis of N-aryl piperidines and indole derivatives to develop a suitable experimental protocol. Key considerations will include the choice of catalyst, solvent, temperature, and purification methods.

Potential Therapeutic Targets of Indolylpiperidine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse therapeutic targets of indolylpiperidine derivatives. The unique structural features of the indolylpiperidine scaffold have made it a privileged motif in medicinal chemistry, leading to the development of potent and selective modulators of various biological pathways. This document details the key targets, summarizes quantitative data, provides experimental protocols for cited assays, and visualizes relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.

Neurological and Neurodegenerative Disorders

Indolylpiperidine derivatives have shown significant promise in the treatment of neurological and neurodegenerative diseases, primarily through their interaction with key enzymes and receptors involved in neurotransmission and neuronal cell death.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibition of cholinesterases is a primary therapeutic strategy for Alzheimer's disease. Donepezil, a well-known piperidine derivative, serves as a blueprint for the design of novel indolylpiperidine-based AChE and BuChE inhibitors.

| Compound | Target | IC50 (µM) | Reference |

| Donepezil | AChE | 0.41 ± 0.09 | [1] |

| Indolylpiperidine Analog of Donepezil | AChE & BuChE | Not Specified | [2] |

| Phthalimide-based Donepezil Analog (Compound 4b) | AChE | 16.42 ± 1.07 | [1] |

This colorimetric assay quantifies acetylcholinesterase activity by measuring the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATChI) solution (Substrate)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) solution

-

Test indolylpiperidine derivative compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

-

Dissolve DTNB in the phosphate buffer to a final concentration of 0.4 mg/mL.

-

Prepare a stock solution of ATChI in the phosphate buffer.

-

Prepare a solution of AChE in the phosphate buffer.

-

Prepare serial dilutions of the test indolylpiperidine derivatives in a suitable solvent (e.g., DMSO) and then dilute further in the phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 425 µL of phosphate buffer to each well.

-

Add 50 µL of the test compound solution (or vehicle for control) to the respective wells.

-

Add 25 µL of the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

-

Initiate Reaction:

-

Add 100 µL of the ATChI substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader at multiple time points (e.g., every minute for 5 minutes) to determine the reaction rate.

-

-

Data Analysis:

Caption: Inhibition of Acetylcholinesterase by Indolylpiperidine Derivatives.

Dopamine D2 and D4 Receptor Antagonism

Indolylpiperidine derivatives have been investigated as antagonists of dopamine D2 and D4 receptors, which are implicated in various neuropsychiatric disorders, including schizophrenia.

| Compound | Target | Ki (nM) | Reference |

| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c) | D4 | 0.5 | [6] |

This assay determines the affinity of a test compound for dopamine D2 or D4 receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-spiperone) for binding to the receptor.

Materials:

-

Cell membranes expressing human recombinant D2 or D4 receptors

-

[3H]-spiperone (Radioligand)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

-

Non-specific binding control: (+)-Butaclamol (10 µM)

-

Test indolylpiperidine derivative compounds

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the test indolylpiperidine derivative in the assay buffer.

-

Prepare a working solution of [3H]-spiperone in the assay buffer at a concentration of approximately 2-3 times its Kd value.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound solution (or vehicle for total binding, or (+)-butaclamol for non-specific binding)

-

[3H]-spiperone solution

-

Cell membrane suspension

-

-

-

Incubation:

-

Incubate the plate at 25°C for 120 minutes with gentle shaking.

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Measurement:

-